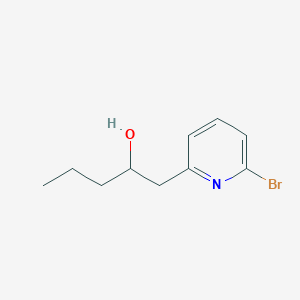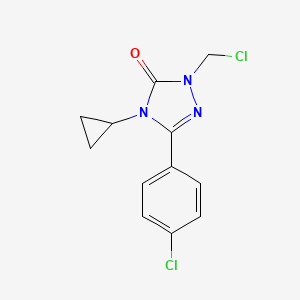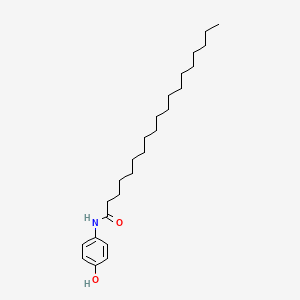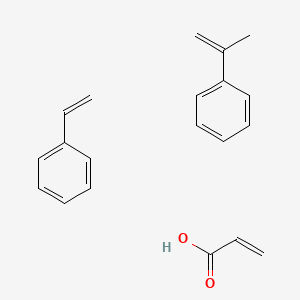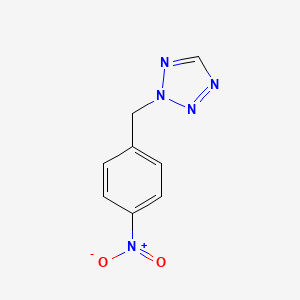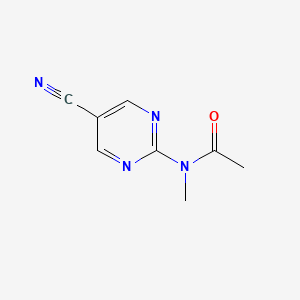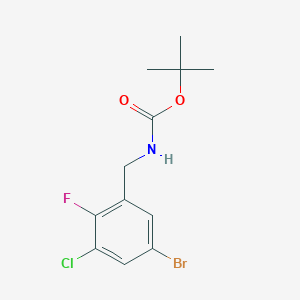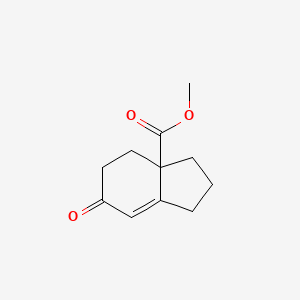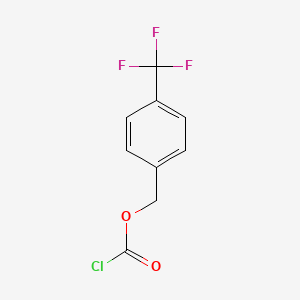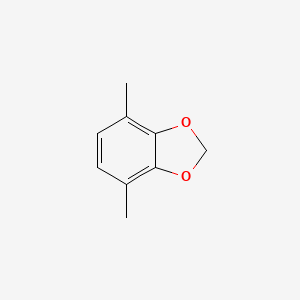
6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an aldehyde group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the bromination of 2-phenylpyridine followed by formylation. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-(2-Bromophenyl)picolinic acid.
Reduction: 6-(2-Bromophenyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-binding properties and enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
- 6-Bromo-2-pyridinecarboxaldehyde
- 5-Bromo-2-pyridinecarboxaldehyde
- 6-(Trifluoromethyl)picolinaldehyde
Comparison: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. Compared to other brominated picolinaldehydes, it offers a different steric and electronic environment, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H8BrNO |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
6-(2-bromophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12-7-3-4-9(8-15)14-12/h1-8H |
Clave InChI |
OEEWJKKNAAMUML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Fluoro-5-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8427633.png)
![2-Chloro-4-(4-methyl-[1,4]-diazepan-1-yl)quinazoline](/img/structure/B8427647.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, methyl ester](/img/structure/B8427662.png)
